molecular formula C13H19N3O B14951646 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

Cat. No.: B14951646
M. Wt: 233.31 g/mol
InChI Key: BJXBIICFAXZYEO-UHFFFAOYSA-N
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Description

3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound characterized by its unique adamantyl group Adamantane, a highly symmetrical and rigid structure, imparts significant stability and unique properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves the introduction of the adamantyl group into a pre-existing molecular framework. One common method includes the reaction of adamantylmethyl bromide with a suitable azonia-azanidacyclopentene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The azonia-azanidacyclopentene ring may interact with biological pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its specific combination of the adamantyl group and the azonia-azanidacyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-(1-adamantylmethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C13H19N3O/c14-12-7-16(15-17-12)8-13-4-9-1-10(5-13)3-11(2-9)6-13/h7,9-11,14H,1-6,8H2

InChI Key

BJXBIICFAXZYEO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C[N+]4=CC(=N)O[N-]4

Origin of Product

United States

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